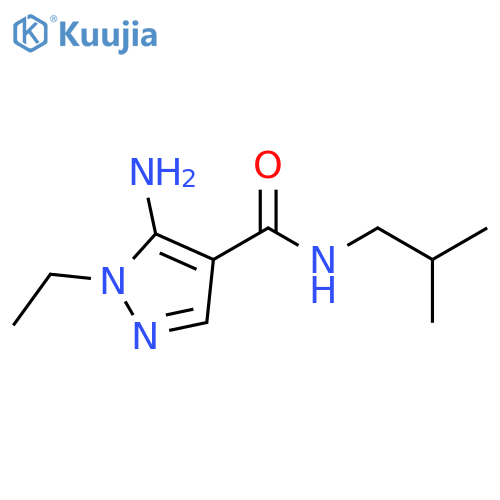Cas no 2171315-46-9 (5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide)

2171315-46-9 structure
商品名:5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide
CAS番号:2171315-46-9
MF:C10H18N4O
メガワット:210.276121616364
CID:5213260
5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide
- 1H-Pyrazole-4-carboxamide, 5-amino-1-ethyl-N-(2-methylpropyl)-
-
- インチ: 1S/C10H18N4O/c1-4-14-9(11)8(6-13-14)10(15)12-5-7(2)3/h6-7H,4-5,11H2,1-3H3,(H,12,15)
- InChIKey: ORTWVFLVIHANIO-UHFFFAOYSA-N
- ほほえんだ: N1(CC)C(N)=C(C(NCC(C)C)=O)C=N1
5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB555455-500 mg |
5-Amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide; . |
2171315-46-9 | 500MG |
€688.90 | 2022-03-01 | ||
| abcr | AB555455-1 g |
5-Amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide; . |
2171315-46-9 | 1g |
€935.40 | 2022-03-01 | ||
| abcr | AB555455-250 mg |
5-Amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide; . |
2171315-46-9 | 250MG |
€528.40 | 2022-03-01 | ||
| abcr | AB555455-100 mg |
5-Amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide; . |
2171315-46-9 | 100MG |
€393.30 | 2022-03-01 |
5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide 関連文献
-
2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
2171315-46-9 (5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide) 関連製品
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 4770-00-7(3-cyano-4-nitroindole)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬